N-(2-(Morpholinosulfonyl)ethyl)acrylamide
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Overview
Description
N-(2-(Morpholinosulfonyl)ethyl)acrylamide: is a chemical compound characterized by the presence of a morpholine ring, a sulfonyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Morpholinosulfonyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(2-(Morpholinosulfonyl)ethyl)acrylamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-(Morpholinosulfonyl)ethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring can enhance the binding affinity to receptors, modulating their activity .
Comparison with Similar Compounds
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- Prop-2-ynylsulfonium salts
Comparison: N-(2-(Morpholinosulfonyl)ethyl)acrylamide is unique due to the presence of both a morpholine ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
IUPAC Name |
N-(2-morpholin-4-ylsulfonylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-9(12)10-3-8-16(13,14)11-4-6-15-7-5-11/h2H,1,3-8H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEWGLNMJPPICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCS(=O)(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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